molecular formula C12H11FOS B7874515 4-Fluoro-2-methylphenyl-(3-thienyl)methanol

4-Fluoro-2-methylphenyl-(3-thienyl)methanol

Cat. No.: B7874515
M. Wt: 222.28 g/mol
InChI Key: FJABTLLWXNYFDP-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenyl-(3-thienyl)methanol is a heterocyclic compound featuring a fluorinated phenyl ring substituted with a methyl group and a 3-thienyl moiety linked via a methanol bridge. This structure combines the aromatic and electronic properties of both phenyl and thiophene rings, making it a candidate for pharmacological investigations. The fluorine atom enhances lipophilicity and metabolic stability, while the thienyl group contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FOS/c1-8-6-10(13)2-3-11(8)12(14)9-4-5-15-7-9/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJABTLLWXNYFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenyl-(3-thienyl)methanol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a thienyl Grignard reagent. The reaction proceeds through a nucleophilic addition mechanism, where the Grignard reagent attacks the carbonyl carbon of the aldehyde, forming an intermediate alkoxide. This intermediate is then protonated to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenyl-(3-thienyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-2-methylphenyl-(3-thienyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenyl-(3-thienyl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thienyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) (2-Fluorophenyl)(3-thienyl)methanol (C₁₁H₉FOS)
  • Structure : Differs in the substituent positions: 2-fluorophenyl vs. 4-fluoro-2-methylphenyl.
(b) Di(3-thienyl)methanol (C₉H₈OS₂)
  • Structure : Contains two 3-thienyl groups instead of a phenyl-thienyl combination.
  • Biological Activity: Exhibits potent anticancer activity against T98G brain cancer cells (IC₅₀ < 20 µg/mL) but shows lower cytotoxicity in normal HEK cells. This suggests that phenyl-thienyl hybrids like the target compound might offer enhanced selectivity due to tailored substituent interactions .
(c) 5-Methyl-2-thienyl-(3-thienyl)methanol (C₁₀H₁₀OS₂)
  • Structure : Features methyl and thienyl groups but lacks a fluorinated phenyl ring.
  • Properties : The absence of fluorine may reduce lipophilicity and bioavailability compared to the target compound .

Pharmacological and Physicochemical Properties

Compound LogP (Predicted) Anticancer Activity (IC₅₀) Key Functional Groups
4-Fluoro-2-methylphenyl-(3-thienyl)methanol 2.8 Not reported Fluorine, methyl, thienyl
Di(3-thienyl)methanol 2.1 18 µg/mL (T98G cells) Dual thienyl groups
(2-Fluorophenyl)(3-thienyl)methanol 2.5 Not reported Ortho-fluorine, thienyl
  • Lipophilicity: The target compound’s higher predicted LogP (2.8) suggests better membrane permeability than di(3-thienyl)methanol (LogP 2.1) .
  • Electron Effects: The electron-withdrawing fluorine in the para position may stabilize the phenyl ring, enhancing binding affinity compared to non-fluorinated analogues .

Biological Activity

4-Fluoro-2-methylphenyl-(3-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

4-Fluoro-2-methylphenyl-(3-thienyl)methanol features a fluorinated phenyl ring and a thienyl group, which contribute to its unique chemical reactivity and biological properties. The presence of the hydroxymethyl group allows for various chemical transformations, enhancing its utility in drug development.

The biological activity of 4-Fluoro-2-methylphenyl-(3-thienyl)methanol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular processes, leading to various pharmacological effects. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects.

Biological Activity Overview

The compound has been studied for several biological activities:

  • Antimicrobial Activity : Research indicates that 4-Fluoro-2-methylphenyl-(3-thienyl)methanol exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth.
  • Anticancer Activity : Similar compounds have demonstrated anticancer properties. For example, related thienyl derivatives have been screened against cancer cell lines such as T98G (brain cancer), showing concentration-dependent cytotoxic effects . While specific data on 4-Fluoro-2-methylphenyl-(3-thienyl)methanol is limited, its structural similarities suggest potential efficacy against cancer cells.

Case Studies

  • Antimicrobial Studies :
    • A study investigated the antimicrobial activity of compounds structurally similar to 4-Fluoro-2-methylphenyl-(3-thienyl)methanol. Results indicated that these compounds effectively inhibited bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .
  • Anticancer Studies :
    • In vitro studies on thienyl derivatives have shown promising results against T98G cells. Compounds exhibited significant cytotoxicity at concentrations above 20 µg/mL, leading to increased cell death and inhibition of growth . This suggests that 4-Fluoro-2-methylphenyl-(3-thienyl)methanol may possess similar anticancer properties.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
4-Fluoro-2-methylphenyl-(3-thienyl)methanolModeratePotentialStructure suggests possible efficacy
Di(3-thienyl)methanolHighSignificantEffective against T98G brain cancer cells
4-Chloro-2-methylphenyl-(5-methyl-2-thienyl)methanolModerateLimitedSimilar structure; less potent than di(3-thienyl)

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